N-Desethyl Alverine HCl
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Overview
Description
N-Desethyl Alverine HCl, also known as Bis(3-phenylpropyl)amine hydrochloride, is a derivative of Alverine . It is supplied with detailed characterization data compliant with regulatory guidelines .
Molecular Structure Analysis
The molecular formula of this compound is C18H23N.HCl . The molecular weight is 253.39 for the base and 36.46 for the HCl salt .Chemical Reactions Analysis
The metabolic process of Alverine involves hydroxylation to the active metabolite 4-hydroxy alverine . N-Desethyl Alverine is one of the metabolites of Alverine .Scientific Research Applications
Pharmacokinetics and Metabolism : A study developed and validated the first HPLC-MS/MS analytical protocol for determining N-desethyl alverine in human plasma. It revealed that N-desethyl alverine accounts for a significant part of alverine-related moieties in circulation, emphasizing its importance in pharmacokinetic variability (Rizea‐Savu, Duna, & Sandulovici, 2021).
Anti-Inflammatory Functions : Research has shown that alverine targets Src in the NF-κB pathway, indicating its potential as an anti-inflammatory drug. This insight into alverine's mechanism can contribute to new approaches in anti-inflammatory drug development, where N-desethyl alverine could play a role (Lee et al., 2020).
Improving Water Solubility : A study on improving alverine's water solubility designed new ionic liquids incorporating alverine as the cation. This approach, aimed at avoiding polymorphs, resulted in significantly increased water solubility of these systems compared to free drug alverine (Fernández-Stefanuto et al., 2020).
IR Spectrophotometric Analysis : Alverine's quantification using infrared spectrophotometry in bulk and oral dosage forms has been developed. This method can be vital in routine analysis and quality control of alverine-based pharmaceuticals, where N-desethyl alverine's presence might be significant (Oval, Suresh, & Niraimathi, 2013).
Interaction with Transport Proteins : N-desethyl sunitinib, structurally similar to N-desethyl alverine, was found to be a substrate of efflux transporters ABCB1 and ABCG2, affecting its brain accumulation. This suggests that the interaction of N-desethyl alverine with similar transport proteins could be an area of interest (Tang et al., 2012).
LC-MS/MS Method Development : Development and validation of an LC-MS/MS method for simultaneous determination of alverine and its major metabolite, N-desethyl alverine, in human plasma supports pharmacokinetic and bioequivalence studies. This method is crucial for accurately tracking N-desethyl alverine in clinical settings (Ghosh et al., 2010).
Mechanism of Action
Target of Action
N-Desethyl Alverine Hydrochloride, also known as bis(3-phenylpropyl)amine, is a derivative of Alverine . Alverine is a smooth muscle relaxant that primarily targets the smooth muscles of the alimentary tract and uterus .
Mode of Action
N-Desethyl Alverine Hydrochloride acts directly on the muscle in the gut, causing it to relax . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) .
Biochemical Pathways
The biochemical pathways affected by N-Desethyl Alverine Hydrochloride involve the serotonin (5-HT) pathway. By binding with 5-HT1A receptors, it reduces the sensitivity of smooth muscle contractile proteins to calcium . This action helps to reduce the visceral pronociceptive effect of serotonin (5-HT), thereby relieving smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .
Pharmacokinetics
The pharmacokinetics of N-Desethyl Alverine Hydrochloride reveal that it is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation (based on comparisons of total exposure) .
Result of Action
The result of N-Desethyl Alverine Hydrochloride’s action is the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea . By preventing muscle spasms in the gut, it relieves abdominal pain associated with these conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Desethyl Alverine Hydrochloride are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desethyl Alverine Hydrochloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N-Desethyl Alverine Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Desethyl Alverine HCl involves the removal of the ethyl group from Alverine HCl to form N-Desethyl Alverine HCl.", "Starting Materials": [ "Alverine HCl", "Sodium Hydroxide", "Methanol", "Hydrochloric Acid" ], "Reaction": [ "Alverine HCl is dissolved in methanol.", "Sodium hydroxide is added to the solution to deprotonate the ethyl group.", "The mixture is heated under reflux for several hours.", "The reaction mixture is then cooled and acidified with hydrochloric acid to form N-Desethyl Alverine HCl.", "The product is then isolated by filtration and washed with water and dried." ] } | |
CAS No. |
93948-19-7 |
Molecular Formula |
C18H23N. HCl |
Molecular Weight |
253.39 36.46 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl- |
Origin of Product |
United States |
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